![molecular formula C11H17N3O2 B2691948 2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid CAS No. 2247206-68-2](/img/structure/B2691948.png)
2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid
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Overview
Description
2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid, commonly known as CPPAAC, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPPAAC is a nonsteroidal anti-inflammatory drug that is structurally similar to celecoxib and has been studied extensively for its therapeutic properties.
Mechanism of Action
CPPAAC exerts its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, CPPAAC reduces the production of prostaglandins, leading to a reduction in inflammation and pain. The compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CPPAAC has been shown to exhibit potent anti-inflammatory and analgesic properties in various animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent. In addition, CPPAAC has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPPAAC is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammation-related disorders. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of CPPAAC is its potential toxicity, particularly at high doses. Further studies are needed to determine the optimal dosage and potential side effects of CPPAAC.
Future Directions
There are several potential future directions for research on CPPAAC. One area of interest is the development of novel CPPAAC derivatives that exhibit improved therapeutic properties and reduced toxicity. Another area of interest is the investigation of the compound's potential as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to determine the optimal dosage and potential side effects of CPPAAC in humans. Overall, CPPAAC is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
CPPAAC can be synthesized through a multistep process involving the reaction of 3-amino-5-cyclopropyl-1-propylpyrazole with chloroacetic acid. The reaction is carried out under mild conditions and results in the formation of CPPAAC in high yields. The purity of the final product can be improved through recrystallization and column chromatography.
Scientific Research Applications
CPPAAC has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. CPPAAC has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a chemotherapeutic agent. In addition, CPPAAC has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-5-14-9(8-3-4-8)6-10(13-14)12-7-11(15)16/h6,8H,2-5,7H2,1H3,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVCTDNKUDHWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)NCC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid |
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